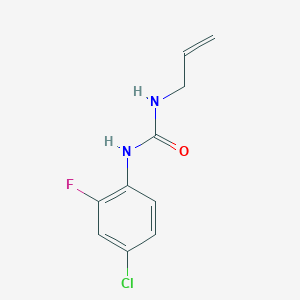
N-4-fluorophenyl-N'-2-pyridyl urea
Overview
Description
N-4-fluorophenyl-N'-2-pyridyl urea is a chemical compound that has gained significant attention in scientific research. This compound is also known as PF-04859989 and has been studied for its potential therapeutic applications.
Scientific Research Applications
Cytokinin Activity in Plant Growth :
- Takahashi et al. (1978) synthesized various N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in tobacco callus bioassays, finding compounds with significant activity comparable to known cytokinins (Takahashi et al., 1978).
Urea Derivatives as Cell Division and Differentiation Regulators :
- Ricci and Bertoletti (2009) reviewed the use of urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, as positive regulators in plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).
Second Sphere Sulfate Recognition in Chemistry :
- Akhuli et al. (2013) investigated 4-fluorophenyl and 4-cyanophenyl substituted 3-pyridyl urea for SO42− binding in self-assembled structures, demonstrating their potential in selective crystallization and molecular recognition (Akhuli, Ghosh, & Ghosh, 2013).
Antischistosomal Drug Research :
- Wu et al. (2017) explored N,N'-diaryl ureas for antischistosomal activities, examining their physicochemical properties, in vitro activities, and in vivo effectiveness against Schistosoma mansoni (Wu et al., 2017).
Silver(I) Complexes in Crystallography :
- Chandran, Thakuria, and Nangia (2008) studied silver–pyridyl complexes of N-4-X-phenyl-N′-4-pyridyl urea, analyzing their crystal structures and interactions, which could be significant for crystal engineering and design (Chandran, Thakuria, & Nangia, 2008).
Herbicide Research :
- Gardner et al. (1985) evaluated N-cyclopropyl-N′-(2-fluorophenyl) urea and its analogs as selective herbicides in grain sorghum, highlighting their potential in agricultural applications (Gardner, Pilgram, Brown, & Bozarth, 1985).
Chemical Binding and Activity in Proteins :
- Fujimoto et al. (1998) purified and cloned a cytokinin-specific binding protein from mung bean, using derivatives like N-phenyl-N'-(4-pyridyl)urea as probes, relevant for understanding plant hormone interactions (Fujimoto et al., 1998).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATFOJVZVVSTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-fluorophenyl-N'-2-pyridyl urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B7461016.png)




![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
